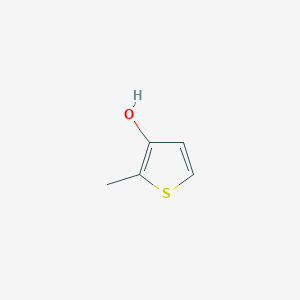

2-Methylthiophen-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylthiophen-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS/c1-4-5(6)2-3-7-4/h2-3,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELVCTMNNIGRRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3760-22-3 | |

| Record name | 2-methylthiophen-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methylthiophen 3 Ol and Its Functionalized Analogs

Direct Synthetic Approaches

Direct methods for the synthesis of 2-methylthiophen-3-ol primarily involve the introduction of a hydroxyl group onto a pre-existing 2-methylthiophene (B1210033) core or the deprotection of a corresponding methoxy-substituted thiophene (B33073).

Regioselective Hydroxylation Strategies

The direct introduction of a hydroxyl group onto the thiophene ring at the 3-position presents a synthetic challenge due to the reactivity of the thiophene nucleus. However, specific methods have been developed to achieve this transformation.

An Ullmann-type coupling reaction provides a pathway to this compound from halogenated precursors. orgsyn.org This method utilizes a copper(I) iodide (CuI) catalyst in the presence of a 1,10-phenanthroline (B135089) ligand. orgsyn.orgresearchgate.net The reaction of 2-bromo-3-methylthiophene (B51420) with a hydroxide (B78521) source, facilitated by the copper catalyst, proceeds in a solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (around 120°C) to yield this compound. orgsyn.org While this approach avoids harsh hydrolytic conditions, a notable drawback is the potential for copper contamination in the final product. orgsyn.org

| Reactant | Catalyst System | Solvent | Temperature | Yield | Reference |

| 2-Bromo-3-methylthiophene | CuI (10 mol%), 1,10-phenanthroline | DMSO | 120°C | 41% | orgsyn.org |

Demethylation Reactions of Methoxy-Substituted Thiophenes

A common and effective strategy for the synthesis of this compound involves the demethylation of 3-methoxy-2-methylthiophene (B13118845). This approach benefits from the relative stability of the methoxy (B1213986) precursor and the availability of reliable demethylating agents.

Boron tribromide (BBr₃) is a powerful and widely used reagent for the cleavage of aryl methyl ethers. researchgate.netchemicalbook.comcommonorganicchemistry.com The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) at reduced temperatures, starting at -20°C and gradually warming to room temperature. The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, followed by nucleophilic attack of a bromide ion on the methyl group. reddit.comnih.gov This method is highly efficient, providing this compound in good yields after quenching the reaction with a proton source like methanol (B129727) and subsequent neutralization. A significant advantage of this method is its tolerance for various functional groups and the absence of ring sulfonation, a common side reaction with other acidic demethylation methods.

| Reactant | Reagent | Solvent | Reaction Conditions | Yield | Reference |

| 3-Methoxy-2-methylthiophene | BBr₃ (3 equiv) | Dichloromethane | -20°C to room temp, 6 hr | 82% |

An alternative to boron tribromide is the use of strong protic acids, such as hydrobromic acid (HBr). commonorganicchemistry.com The demethylation of 3-methoxy-2-methylthiophene can be achieved by refluxing with 48% aqueous HBr in acetic acid. The reaction proceeds through protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.comwikipedia.org While this method can provide a respectable yield, it requires stringent control of moisture to prevent unwanted side reactions, including protonation of the thiophene ring.

| Reactant | Reagent | Solvent | Reaction Conditions | Yield | Reference |

| 3-Methoxy-2-methylthiophene | 48% HBr | Acetic Acid | Reflux, 3 hr | 76% |

Boron Tribromide (BBr₃) Mediated Demethylation

Cross-Coupling Reactions for Thiophene Ring Functionalization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the functionalization of the thiophene ring, enabling the synthesis of various derivatives. d-nb.infouni-regensburg.de While not a direct synthesis of this compound itself, these methods are crucial for creating functionalized analogs. For instance, Suzuki cross-coupling reactions can be employed to introduce aryl groups onto a thiophene scaffold. d-nb.info Starting from a suitably substituted thiophene, such as 2-bromo-5-(bromomethyl)thiophene, reaction with an aryl boronic acid in the presence of a palladium catalyst can yield a variety of 5-aryl-2-(bromomethyl)thiophenes. d-nb.info These functionalized thiophenes can then potentially be converted to the corresponding 3-hydroxy derivatives through subsequent synthetic steps. The versatility of cross-coupling reactions allows for the introduction of a wide range of substituents, leading to a diverse library of functionalized thiophene compounds. illinois.edu

Electrophilic Substitution Reactions for Functional Group Introduction

The thiophene ring in this compound is electron-rich, making it susceptible to electrophilic substitution reactions. savemyexams.comuop.edu.pk This reactivity allows for the direct introduction of various functional groups onto the thiophene core, providing a pathway to a diverse range of functionalized analogs. The existing substituents—an activating hydroxyl group at position 3 and a methyl group at position 2—cooperatively direct incoming electrophiles primarily to the C5 position. This regioselectivity is a consequence of the stabilization of the carbocation intermediate formed during the reaction. libretexts.org

Common electrophilic substitution reactions applicable to this compound include halogenation, nitration, and Friedel-Crafts acylation. savemyexams.commasterorganicchemistry.com These reactions typically involve the in-situ generation of a potent electrophile which then attacks the thiophene ring. savemyexams.comlibretexts.org

Nitration: This reaction introduces a nitro (-NO₂) group onto the thiophene ring. It is typically achieved by using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). savemyexams.commasterorganicchemistry.com The reaction with this compound would be expected to yield 2-Methyl-5-nitrothiophen-3-ol.

Halogenation: The introduction of halogen atoms (e.g., Br, Cl) can be accomplished using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often in the presence of a radical initiator for substitutions on the methyl group, or a Lewis acid for ring substitution. For direct ring halogenation, the electrophilic halogen species attacks the electron-rich thiophene ring.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the thiophene ring, creating a ketone derivative. It is carried out using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). savemyexams.com This method can be used to synthesize acyl-substituted this compound analogs, which are valuable intermediates for more complex molecules.

The table below summarizes these key electrophilic substitution reactions for the functionalization of this compound.

| Reaction Type | Typical Reagents | Electrophile | Expected Major Product |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) | 2-Methyl-5-nitrothiophen-3-ol |

| Halogenation | Br₂, FeBr₃ or NBS | Br⁺ (Bromonium ion) | 5-Bromo-2-methylthiophen-3-ol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 5-Acyl-2-methylthiophen-3-ol |

This table presents expected outcomes based on established principles of electrophilic aromatic substitution.

Considerations for Process Optimization and Byproduct Management in Large-Scale Synthesis

Transitioning the synthesis of this compound from laboratory-scale to large-scale production necessitates careful consideration of process optimization to ensure efficiency, cost-effectiveness, and safety, alongside robust byproduct management strategies.

Several synthetic routes to this compound have been documented, with demethylation of 3-methoxy-2-methylthiophene and lithiation-oxygenation of 3-bromo-2-methylthiophene (B1266441) being common methods. A comparative analysis reveals significant differences in scalability and cost. Demethylation protocols are often more scalable and cost-effective, with an estimated operational cost of 9 per gram, compared to lithiation methods which require expensive cryogenic equipment and have costs in the range of 18 per gram.

Process optimization focuses on developing robust and scalable routes that minimize hazardous reagents and complex purification steps like column chromatography. acs.org For instance, issues such as violent foaming or the formation of emulsions during workup can complicate large-scale operations and must be addressed through careful control of addition rates and reaction temperatures. orgsyn.org The use of a small amount of sodium chloride can help break up emulsions during aqueous washes. orgsyn.org

Byproduct management is a critical aspect of sustainable large-scale synthesis. Depending on the synthetic route, different byproducts can form, requiring specific disposal or mitigation strategies.

Ring-Opening Byproducts: In hydrolysis-based routes, ring-opening can occur, leading to the formation of impurities like 3-ketothiolanes. These byproducts can form in significant amounts (>15%) and often necessitate chromatographic purification, which is undesirable on an industrial scale.

Boron-Containing Waste: The use of boron tribromide (BBr₃) in demethylation reactions or trimethyl borate (B1201080) in lithiation-oxygenation routes generates boron-containing waste streams. These streams require specialized neutralization and disposal protocols to minimize environmental impact.

The following table compares key aspects of two common synthetic routes for large-scale production.

| Parameter | Demethylation Route | Lithiation-Oxygenation Route |

| Starting Material | 3-Methoxy-2-methylthiophene | 3-Bromo-2-methylthiophene |

| Key Reagents | BBr₃ or 48% HBr/AcOH | n-BuLi, B(OMe)₃ |

| Key Byproducts | Boron-containing waste streams | Ring-opening byproducts (e.g., 3-ketothiolanes) |

| Scalability | Generally higher | Lower due to cryogenic requirements |

| Purification Needs | Simpler if byproducts are managed | Often requires chromatography |

This table provides a comparative overview for process consideration based on available data.

Chemical Reactivity and Mechanistic Investigations of 2 Methylthiophen 3 Ol

Oxidation Reactions

The oxidation of thiophene (B33073) and its derivatives, including 2-methylthiophen-3-ol, is a significant area of study due to its relevance in various chemical processes. Oxidation can occur at the sulfur atom, leading to the formation of sulfoxides and sulfones, or at the thiophene ring itself.

Formation of Sulfoxides and Sulfones

The sulfur atom in this compound can be oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. wikipedia.org This process is common for thiophene derivatives and is often achieved using various oxidizing agents. wikipedia.org For instance, the oxidation of thiophenes with hydrogen peroxide, catalyzed by methyltrioxorhenium(VII), proceeds in a stepwise manner, first yielding the sulfoxide and then the sulfone. acs.orgnih.gov

The stability of the resulting thiophene S-oxides can vary. Generally, thiophene-S-oxides are unstable unless there are bulky substituents at the 2- and 5-positions of the ring. nih.gov In the absence of such steric hindrance, they may undergo further reactions, such as Diels-Alder-type dimerizations. wikipedia.orgnih.gov

Table 1: Products of Thiophene Oxidation

| Reactant | Oxidizing Agent | Products | Reference |

| Thiophene | Trifluoroperacetic acid | Thiophene S-oxide, Sulfoxide and Sulfone dimers | wikipedia.org |

| Thiophene Derivatives | Hydrogen Peroxide / Methyltrioxorhenium(VII) | Sulfoxides, Sulfones | acs.orgnih.gov |

| This compound | Oxidizing agents (e.g., H₂O₂, peracids) | This compound S-oxide, this compound S,S-dioxide |

Reactivity with Oxidizing Agents (e.g., Hydrogen Peroxide, Peracids)

Common oxidizing agents like hydrogen peroxide and peracids are effective for the oxidation of this compound. The reaction of thiophene with peracids in a strongly acidic medium can lead to the formation of thiophen-2-one in addition to the expected thiophene-S-oxide dimers. acs.org This suggests a competing reaction pathway independent of the initial sulfur oxidation. acs.org

The oxidation of thiophenes with hydrogen peroxide can be catalyzed by various metal complexes. nih.govshu.ac.uk For example, methyltrioxorhenium(VII) catalyzes the oxidation of thiophene derivatives by forming rhenium peroxides that then transfer an oxygen atom to the sulfur. acs.orgnih.gov The rate of conversion to the sulfoxide is enhanced by electron-donating groups on the thiophene ring. acs.org

Mechanistic Studies of Thiophene Oxidation with Molecular Oxygen

Theoretical studies have provided significant insights into the mechanisms of thiophene oxidation by molecular oxygen. These investigations have primarily focused on the reactions of thiophene and 2-methylthiophene (B1210033) with both triplet (ground state) and singlet (excited state) molecular oxygen. acs.orgnih.gov

One of the proposed mechanisms for the reaction of thiophenes with triplet molecular oxygen is direct hydrogen abstraction. acs.orgnih.gov This pathway involves the removal of a hydrogen atom from the thiophene ring by an oxygen molecule. However, ab initio calculations have shown that the energy barriers for these reactions are quite high (over 30 kcal mol⁻¹), suggesting that this mechanism is likely only significant at high temperatures. acs.orgnih.gov Studies on the reaction of thiophene with hydroxyl radicals also reveal hydrogen abstraction as a possible, though not always dominant, pathway. x-mol.com

Another key mechanism involves the addition of molecular oxygen to the thiophene ring, followed by an elimination step. acs.orgnih.gov For triplet oxygen, these addition pathways also have substantial energy barriers. acs.orgnih.gov In the case of reactions with other oxidizing species like the hydroperoxyl radical (HO₂), addition to the α and β carbons of the thiophene ring are considered the most favorable initial steps. nih.gov

The reaction of thiophenes with singlet oxygen is considered the most favorable oxidation pathway. acs.orgnih.gov This reaction proceeds via a [4+2] cycloaddition (Diels-Alder type reaction) to form an endoperoxide intermediate. acs.orgmdpi.com This endoperoxide, often referred to as a thiaozonide, is typically unstable and decomposes rapidly. nih.gov Theoretical studies have confirmed that this concerted [2+4] cycloaddition is the most favorable route for the oxidation of thiophenes by singlet oxygen. mdpi.com The presence of a methyl group on the thiophene ring, as in 2-methylthiophene, has been found to lower the activation barrier for the addition pathway, facilitating the oxidation reaction. acs.orgnih.govnih.gov

Addition/Elimination Mechanisms

Reduction Reactions to Thiol Derivatives

Reduction reactions of this compound can lead to the formation of corresponding thiol derivatives.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing various functional groups, including aldehydes, ketones, carboxylic acids, and esters, to alcohols. libretexts.orgmasterorganicchemistry.com While specific studies on the reduction of this compound to its thiol derivative using LiAlH₄ are not extensively detailed in the provided search results, the general reactivity of LiAlH₄ suggests its potential for such transformations. LiAlH₄ is a potent source of hydride ions (H⁻) and is significantly more reactive than agents like sodium borohydride (B1222165) (NaBH₄). libretexts.orgchemguide.co.uk The reduction process typically involves the nucleophilic attack of a hydride ion on the carbon atom of a carbonyl or related group. libretexts.org In the context of this compound, which exists in equilibrium with its keto tautomer, thiophen-3(2H)-one, the reduction would likely target the keto form. rsc.orgresearchgate.net The reaction would proceed in a dried ether solvent, such as diethyl ether, due to the violent reactivity of LiAlH₄ with water and alcohols. chemguide.co.uk

The general mechanism for the reduction of a ketone with LiAlH₄ involves two main steps:

Nucleophilic attack by the hydride anion on the carbonyl carbon. libretexts.org

Protonation of the resulting alkoxide to form the alcohol. libretexts.org

A successful reduction would yield 2-methyl-2,3-dihydrothiophene-3-thiol.

Electrophilic Substitution Reactions on the Thiophene Nucleus

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. savemyexams.com 3-Hydroxythiophenes, including this compound, are generally less reactive towards electrophiles compared to their pyrrole (B145914) counterparts. rsc.orgresearchgate.net However, substitution can occur, particularly at the 2-position. rsc.orgresearchgate.net The hydroxyl group of the thiophene acts as an activating group, increasing the electron density of the ring and directing incoming electrophiles primarily to the ortho and para positions. researchgate.net

Common electrophilic substitution reactions include:

Nitration: This involves the introduction of a nitro group (-NO₂) onto the thiophene ring. The reaction typically uses a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comlibretexts.org

Halogenation: This involves the substitution of a hydrogen atom with a halogen (e.g., Cl, Br). The reaction often requires a Lewis acid catalyst, such as AlCl₃ or FeCl₃, to generate the electrophilic halogen species. libretexts.org

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the thiophene ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like AlCl₃. savemyexams.com

The reactivity of substituted thiophenes in electrophilic substitution is influenced by the nature of the existing substituent. For instance, the 5-methylsulfanyl derivative of 3-hydroxythiophene has been shown to react at the 2-position with electrophiles like methoxymethylene Meldrum's acid and undergo Vilsmeier formylation. rsc.orgresearchgate.net

Table 1: Examples of Electrophilic Substitution Reactions

| Reaction Type | Reagents | Electrophile |

|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ |

| Halogenation | X₂ (X=Cl, Br), Lewis Acid (e.g., FeCl₃) | X⁺ |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ |

Nucleophilic Transformations and Derivatization Strategies

The hydroxyl group of this compound allows for various nucleophilic transformations and derivatization strategies. Treatment with a base can generate the corresponding enolate, which is a key intermediate for further reactions. rsc.orgresearchgate.net This enolate can then be selectively O-alkylated or O-acylated. rsc.orgresearchgate.net For instance, the enolates derived from 3-hydroxythiophenes exhibit high regioselectivity in these reactions. rsc.orgresearchgate.net

Furthermore, 2,2-disubstituted thiophen-3(2H)-ones can undergo conjugate addition with nucleophiles. rsc.orgresearchgate.net However, the resulting adducts have been reported to be difficult to isolate. rsc.orgresearchgate.net

The synthesis of various dihydrothiophene derivatives often involves multicomponent reactions where nucleophilic additions play a crucial role. nih.govresearchgate.net For example, the synthesis of 2-(N-carbamoyl acetamide)-substituted 2,3-dihydrothiophenes can be achieved through a domino reaction involving Michael addition of the enolate of 1,3-thiazolidinedione to an arylidene malononitrile. nih.gov

Radical Intermediates and Electron Transfer Processes in this compound Chemistry

Radical reactions involve intermediates with unpaired electrons and are characterized by initiation, propagation, and termination steps. numberanalytics.com In the chemistry of 3-hydroxythiophenes, which exist in equilibrium with their thiophen-3(2H)-one tautomers, radical intermediates play a significant role, particularly in oxidation reactions.

Hydrogen abstraction from thiophen-3(2H)-ones leads to the formation of 3-oxothiophen-2-yl radicals. These monomeric radicals are often short-lived but can be observed using techniques like EPR spectroscopy at low temperatures. These radicals can readily couple to form dimers. For 2-unsubstituted 3-hydroxythiophenes, these dimers can undergo a second hydrogen abstraction to form more stable, delocalized dimeric radicals. The stability and persistence of these radical species are influenced by steric factors.

Electron transfer processes are also fundamental to radical chemistry. nptel.ac.in These processes can involve the transfer of a single electron to or from a molecule, generating a radical ion. libretexts.org While specific studies on electron transfer processes involving this compound are not detailed in the provided results, the general principles of radical chemistry suggest their potential involvement in its reaction mechanisms, especially under oxidative conditions. mdpi.com

Computational and Theoretical Studies of 2 Methylthiophen 3 Ol

Quantum Chemical Calculations of Molecular Structure and Conformation

The foundational understanding of 2-Methylthiophen-3-ol's chemical behavior begins with a detailed analysis of its molecular structure and conformational possibilities. Computational chemistry provides powerful tools to model these characteristics at the atomic level.

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. A DFT analysis of this compound would involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement of atoms. This process minimizes the energy of the electronic system, providing key structural parameters.

For related substituted thiophenols, DFT calculations, often using functionals like B3LYP or ωB97X-D with basis sets such as 6-311++G(d,p), are employed to determine optimized geometries and confirm them as true energy minima through vibrational frequency calculations. redalyc.orgnih.gov Such studies on analogous molecules reveal the planarity of the thiophene (B33073) ring and the orientation of the hydroxyl and methyl groups relative to it. Intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the sulfur atom, would also be a key focus of a DFT study on this compound.

Ab Initio Methods for Electronic Structure Determination

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on solving the Schrödinger equation without empirical data. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide a high level of accuracy for determining electronic structure.

For similar compounds like substituted thiophenols and methylthiophenes, ab initio calculations have been used to investigate excited states and photodissociation dynamics. aip.orgacs.org These methods are crucial for understanding the distribution of electrons within the this compound molecule, its ionization potential, and electron affinity, which are fundamental to its reactivity. A study on 2-methylthiophene (B1210033), for instance, employed MP2/6-311++G(d,p) to optimize geometries of stationary points on its potential energy surface. acs.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

A computational analysis of this compound would calculate the energies and visualize the spatial distribution of these frontier orbitals. This would reveal the most likely sites for electrophilic and nucleophilic attack. For instance, in many thiophene derivatives, the HOMO and LUMO are distributed across the π-system of the thiophene ring, indicating its role in the molecule's electronic transitions and reactivity.

Theoretical Prediction and Validation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between theoretical models and experimental results.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for this purpose. redalyc.org

For a molecule like this compound, a GIAO-DFT calculation would provide predicted chemical shifts for each unique proton and carbon atom. These theoretical values, when compared to experimental spectra, are crucial for confirming the molecule's structure and assigning the observed signals. For example, calculations on similar hydroxylated compounds have been used to assign chemical shifts and compare them with experimental values. redalyc.org

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative and not based on published experimental or calculated data for this specific compound.)

| Atom Type | Predicted Chemical Shift (ppm) |

| ¹H (Methyl) | ~2.2 |

| ¹H (Thiophene Ring) | ~6.5 - 7.0 |

| ¹H (Hydroxyl) | ~5.0 - 6.0 |

| ¹³C (Methyl) | ~15 |

| ¹³C (Thiophene Ring) | ~110 - 140 |

| ¹³C (C-OH) | ~150 |

Vibrational Frequency Calculations (FT-IR, Raman Spectroscopy)

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations, resulting from a DFT analysis, identify the normal modes of vibration and their corresponding frequencies and intensities.

For this compound, this analysis would predict the characteristic vibrational bands, such as the O-H stretch of the hydroxyl group, the C-H stretches of the methyl group and the thiophene ring, and the various ring stretching and bending modes. These predicted spectra are instrumental in interpreting experimental FT-IR and Raman data. Studies on related compounds, like substituted thiophenols, have successfully used these computational methods for a detailed analysis of their vibrational properties. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopic Parameters

Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are crucial for interpreting and predicting the Ultraviolet-Visible (UV-Vis) absorption spectra of thiophene derivatives. These calculations can determine the electronic transitions responsible for UV absorption. For thiophene-based compounds, the spectra are influenced by π-π* and n-π* transitions within the aromatic ring and its substituents.

While specific experimental data for this compound is not extensively documented in dedicated studies, analysis of related thiophene derivatives provides a strong basis for prediction. For instance, studies on other substituted thiophenes show characteristic absorbance maxima (λmax). sci-hub.se The position and intensity of these peaks are sensitive to the solvent environment. researchgate.net A change in solvent polarity can induce a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, typically on the order of a few nanometers. researchgate.net For example, computational studies on a coumarinyl chalcone (B49325) derivative with a 3-methyl-thiophene moiety showed a slight redshift of 2 nm to 5 nm when changing solvents. researchgate.net This solvatochromic effect arises from differential stabilization of the ground and excited states by the solvent molecules.

Table 1: Illustrative UV-Vis Spectral Data for Related Thiophene Derivatives This table illustrates typical absorption maxima reported for various thiophene compounds, showing the range in which this compound might be expected to absorb.

| Compound Class | Reported λmax (nm) | Source |

| 4H-Thieno[3,2-b]pyrrol-3-ols | 291 - 320 | sci-hub.se |

| Coumarinyl Chalcone with Thiophene Moiety | ~324 | researchgate.net |

| Dithienylethenes (Closed Isomer) | ~350, ~525 | uni-regensburg.de |

This interactive table is based on data from related compounds to illustrate expected spectral properties.

Mechanistic Pathway Elucidation through Computational Modeling

Computational chemistry is an indispensable tool for mapping out the complex reaction mechanisms of organic molecules. acs.org By modeling the potential energy surface (PES) of a reaction, researchers can identify the most probable pathways, characterize transient species, and calculate reaction rates. acs.orgepfl.ch

Transition State Characterization and Reaction Barrier Calculations

A chemical reaction proceeds from reactants to products via a high-energy, transient structure known as the transition state (TS). epfl.chlibretexts.org The energy difference between the reactants and the transition state is the activation energy or reaction barrier (Ea), a critical parameter that governs the reaction rate. libretexts.orgquantumatk.com

Computational methods like DFT are used to locate the geometry of the transition state, which corresponds to a first-order saddle point on the potential energy surface. epfl.ch At this point, the structure is at an energy maximum along the reaction coordinate but at an energy minimum in all other directions. epfl.ch Frequency calculations are used to confirm the nature of the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate toward the product. epfl.ch

For a reaction involving this compound, such as H-abstraction by a hydroxyl radical, computational modeling would identify the specific transition state for the removal of a hydrogen atom from either the hydroxyl group or the thiophene ring. researchgate.net The calculated activation barrier would determine which abstraction site is kinetically favored. Studies on similar molecules like tetrahydrofuran (B95107) have shown that such H-abstraction pathways are key to their reaction mechanisms. researchgate.net

Table 2: Conceptual Reaction Profile Components This table outlines the key components calculated in a typical reaction pathway analysis.

| Component | Description | Role in Mechanism |

| Reactant Complex | Initial, weakly bound state of reacting molecules. | Starting point of the reaction pathway. |

| Transition State (TS) | Highest energy point along the minimum energy path. | Determines the activation barrier and reaction rate. |

| Intermediate | A metastable species formed between two transition states. | Represents a temporary, but isolable, stage in a multi-step reaction. |

| Product Complex | Final, weakly bound state of the product molecules. | End point of the reaction pathway. |

This conceptual table illustrates the key structures identified during computational mechanistic studies.

Thermochemical Analyses of Reaction Channels

Active Thermochemical Tables (ATcT) is a paradigm that combines experimental and theoretical data to produce highly accurate and reliable thermochemical values. acs.org For example, ATcT provides precise bond dissociation enthalpies (BDEs), which quantify the energy required to break a specific bond. acs.org

In the context of this compound, thermochemical analysis could be used to calculate the BDEs for the O-H, C-H, and C-S bonds to predict which bond is most likely to break during pyrolysis or reaction with radicals. mdpi.com Furthermore, calculating the heats of formation for various potential products can identify the most thermodynamically stable outcomes. researchgate.net A thermochemical investigation on oligo(3-methyl-thiophenes), for example, used semiempirical methods to calculate heats of formation for different oxidized structures. researchgate.net

Table 3: Illustrative Thermochemical Data (Sequential Bond Dissociation Enthalpies of Methane) This table presents highly accurate ATcT data for methane (B114726) to illustrate the type of thermochemical values generated in computational studies. Direct analogous data for this compound is not available.

| Reaction (Bond Dissociation) | BDE at 298.15 K (kJ/mol) | Source |

| CH₄ → CH₃ + H | 439.31 ± 0.07 | acs.org |

| CH₃ → CH₂ + H | 471.91 ± 0.25 | acs.org |

| CH₂ → CH + H | 422.60 ± 0.12 | acs.org |

| CH → C + H | 338.93 ± 0.11 | acs.org |

This table uses data for methane as a well-documented example to demonstrate the concept of thermochemical analysis. acs.org Values are from Active Thermochemical Tables.

Intermolecular Interactions and Solid-State Characteristics via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgmdpi.com By mapping properties onto this unique molecular surface, one can gain a deep understanding of how molecules pack in the solid state and which forces govern the crystal's structure. researchgate.netnih.gov

The analysis generates a 3D Hirshfeld surface mapped with properties like dnorm, which highlights regions of close intermolecular contact. mdpi.com These contacts, such as hydrogen bonds, appear as distinct red areas on the dnorm surface. mdpi.com The analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts and provide quantitative percentages for each type of interaction. researchgate.netnih.gov

For a molecule like this compound, Hirshfeld analysis would reveal the nature and extent of hydrogen bonding involving the hydroxyl group (O-H···O or O-H···S), as well as weaker interactions like H···H, C···H, and potential π-π stacking involving the thiophene rings. scirp.orgresearchgate.net In a study of a related (E)-1-(2,5-dichlorothiophen-3-yl)-3-o-tolylprop-2-en-1-one, Hirshfeld analysis quantified the contributions of various contacts, finding that H···H, Cl···H, and C···H interactions were the most significant. researchgate.net

Table 4: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Dichlorothiophene Derivative This table illustrates the quantitative data obtained from a Hirshfeld analysis of a related thiophene compound, showing the percentage of the Hirshfeld surface area dedicated to each type of intermolecular contact.

| Intermolecular Contact | Contribution (%) | Source |

| H···H | 25.7 | researchgate.net |

| Cl···H / H···Cl | 15.6 | researchgate.net |

| C···H / H···C | 15.3 | researchgate.net |

| O···H / H···O | 9.9 | researchgate.net |

| C···C | 9.5 | researchgate.net |

| Other | 24.0 | researchgate.net |

This table is based on published data for a substituted dichlorothiophene chalcone to exemplify the outputs of a Hirshfeld surface analysis. researchgate.net

Advanced Analytical Methodologies for the Characterization of 2 Methylthiophen 3 Ol

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure and bonding of 2-methylthiophen-3-ol. These techniques probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic arrangement and functional groups.

Fourier Transform Infrared (FT-IR) and Laser-Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information on the functional groups and bonding arrangements within a molecule. tanta.edu.eg The observed spectrum of this compound is a composite of the vibrational modes of both the enol and keto tautomers. The relative intensities of the characteristic peaks can shift depending on the equilibrium position.

FT-IR Spectroscopy: In the enol form, a broad absorption band is expected in the 3200–3600 cm⁻¹ region, corresponding to the O-H stretching vibration. The keto form, however, would exhibit a strong, sharp absorption band for the C=O stretching vibration, typically in the range of 1650–1700 cm⁻¹. Both tautomers would show C-H stretching vibrations around 2900-3100 cm⁻¹ and C=C stretching vibrations from the thiophene (B33073) ring or the conjugated enone system between 1400-1600 cm⁻¹. C-S stretching modes are generally weaker and appear in the fingerprint region around 600-800 cm⁻¹. iosrjournals.org

Laser-Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, is an excellent complementary technique to FT-IR. sioc-journal.cn It is effective for observing the C=C and C-S stretching vibrations of the thiophene ring. rsc.orgnih.gov Surface-Enhanced Raman Spectroscopy (SERS) can be used to obtain significantly enhanced signals, which aids in the detection and characterization of trace amounts of the compound. researchgate.net

Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Enol Form (cm⁻¹) | Keto Form (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3200–3600 (broad) | N/A |

| C-H Stretch (aromatic/vinylic) | ~3100-3000 | ~3100-3000 |

| C-H Stretch (aliphatic) | ~2960-2850 | ~2960-2850 |

| C=O Stretch | N/A | 1650–1700 (strong) |

| C=C Stretch | ~1600-1400 | ~1650-1550 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption spectrum is dependent on the nature and extent of conjugated systems. libretexts.org The enol and keto tautomers of this compound are expected to have distinct UV-Vis absorption profiles.

The enol form, this compound, possesses an aromatic thiophene ring, which acts as a chromophore. Simple thiophenes typically exhibit π→π* transitions with maximum absorption (λmax) in the range of 230-270 nm. researchgate.net The keto form, being a conjugated enone, would also show strong absorption, but its λmax might differ due to the altered conjugation system. The presence of both tautomers in solution would result in a composite spectrum. The specific λmax values are highly sensitive to the solvent environment. biointerfaceresearch.com For definitive identification, the spectrum of the unknown sample would be compared against a known standard under identical conditions.

Chromatographic and Mass Spectrometric Techniques

The combination of chromatography for separation and mass spectrometry for detection provides a powerful approach for the analysis of this compound, especially in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) and Comprehensive Two-Dimensional GC (GCxGC-MS)

GC-MS is a robust technique for separating and identifying volatile and thermally stable compounds. etamu.edu this compound can be analyzed by GC-MS, although its polarity from the hydroxyl group might necessitate derivatization to improve peak shape and thermal stability. The retention time in the gas chromatogram helps in its identification, while the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint. researchgate.net The molecular ion (M⁺) peak would be observed at a mass-to-charge ratio (m/z) of 114, corresponding to its nominal molecular weight. chemsrc.com

Common fragmentation pathways for this molecule would include:

Loss of a methyl radical (•CH₃): [M - 15]⁺, resulting in a peak at m/z 99.

Loss of carbon monoxide (CO): [M - 28]⁺, resulting in a peak at m/z 86, particularly from the keto tautomer.

Cleavage of the thiophene ring: Leading to various smaller fragment ions.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS): For complex samples containing numerous isomers or a challenging matrix, GCxGC-MS offers superior separation power. chromatographyonline.com This technique uses two columns with different separation mechanisms, providing enhanced resolution and allowing for the isolation of the this compound peak from co-eluting compounds, which is particularly useful in the analysis of petroleum fractions or environmental samples where various sulfur heterocycles are present. researchgate.netacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS)

LC-MS is highly suitable for the analysis of polar, less volatile, or thermally labile compounds like this compound. shimadzu.com The compound can be separated from non-volatile matrix components, and soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can generate intact molecular ions or adducts with minimal fragmentation. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula with high confidence. rsc.org This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions. The exact mass of this compound (C₅H₆OS) is 114.01394 Da. chemsrc.com HRMS can readily confirm this composition.

Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₅H₇OS]⁺ | 115.02122 |

| [M+Na]⁺ | [C₅H₆OSNa]⁺ | 137.00316 |

Data sourced from PubChemLite.

This high-resolution data is invaluable for confirming the identity of this compound in various samples and for differentiating it from potential isomers.

Evolved Gas Analysis-Mass Spectrometry (EGA-MS) and Analytical Pyrolysis-GC/MS (Py-GC/MS)

Evolved Gas Analysis-Mass Spectrometry (EGA-MS) is a powerful technique for studying the thermal decomposition of materials. measurlabs.com It involves heating a sample under a controlled temperature program and analyzing the gases that are released using a mass spectrometer. measurlabs.comprocess-insights.com This method provides information on the thermal stability of a substance and the identity of its decomposition products. measurlabs.comrigaku.com In the context of this compound, EGA-MS can elucidate its thermal degradation pathways by identifying the volatile fragments produced at different temperatures. The process typically involves heating the sample in a thermogravimetric analyzer (TGA) while monitoring mass loss, with the evolved gases being transferred to a mass spectrometer for analysis. process-insights.comtainstruments.com

Analytical Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is another essential tool for characterizing complex, non-volatile materials by thermally decomposing them into smaller, more volatile fragments that can be separated and identified. d-nb.infomeasurlabs.com The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting pyrolysis products, or "pyrolysates," are then introduced into a GC/MS system. d-nb.info This technique is particularly useful for identifying the structural components of a molecule like this compound by analyzing its characteristic decomposition products. measurlabs.com The resulting chromatogram, or pyrogram, provides a fingerprint of the original substance. d-nb.info For instance, studies on similar complex organic molecules have shown that pyrolysis at different temperatures can yield a variety of smaller hydrocarbons and functionalized compounds, providing clues to the parent structure. chromatographyonline.com

| Technique | Principle | Information Obtained for this compound | Typical Operating Conditions |

| EGA-MS | Gradual heating of the sample with analysis of evolved gases by MS. measurlabs.com | Thermal stability, decomposition temperatures, and identity of gaseous decomposition products. measurlabs.comrigaku.com | Controlled heating rate (e.g., 10 °C/min) in an inert atmosphere, with continuous MS scanning of evolved gases. chromatographyonline.com |

| Py-GC/MS | Rapid thermal decomposition at a fixed high temperature, followed by GC separation and MS detection of fragments. d-nb.info | Structural elucidation through identification of characteristic pyrolytic fragments. measurlabs.com | Pyrolysis temperatures typically range from 500 to 900 °C, with the resulting fragments separated on a capillary GC column. chromatographyonline.commdpi.com |

Headspace-Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) and Headspace Solid Phase Microextraction-GC-MS (HS-SPME-GC-MS)

Headspace-Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) is an emerging technique for the rapid and sensitive analysis of volatile organic compounds (VOCs). nih.govfrontiersin.org This method separates compounds first by their retention time in a gas chromatograph and then by their ion mobility in a drift tube, providing a two-dimensional separation that enhances peak capacity and resolution. nih.govmdpi.com For the analysis of this compound, HS-GC-IMS can be used to create a unique fingerprint of the volatile compounds present in the headspace above a sample, allowing for both qualitative and quantitative analysis. kosfaj.org The technique is known for its high sensitivity and ability to operate at atmospheric pressure. mdpi.com

Headspace Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is a widely used, solvent-free sample preparation technique for the analysis of volatile and semi-volatile compounds. mdpi.comchromatographyonline.com A fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample, where it adsorbs the analytes. chromatographyonline.com The fiber is then transferred to the injector of a GC-MS for thermal desorption and analysis. chromatographyonline.com This method is effective for extracting and concentrating VOCs from various matrices. nih.gov When analyzing this compound, optimizing HS-SPME parameters such as fiber coating, extraction time, and temperature is crucial for achieving high sensitivity and accurate quantification. mdpi.com

| Technique | Principle | Application to this compound | Key Parameters |

| HS-GC-IMS | Separation of volatile compounds by GC followed by ion mobility separation based on size and shape. nih.govmdpi.com | Rapid fingerprinting and identification of volatile species in the headspace. frontiersin.orgkosfaj.org | Incubation temperature and time, GC column and temperature program, drift tube voltage and temperature. mdpi.commdpi.com |

| HS-SPME-GC-MS | Extraction and concentration of headspace volatiles onto a coated fiber, followed by thermal desorption and GC-MS analysis. mdpi.comchromatographyonline.com | Identification and quantification of volatile compounds, including potential impurities or degradation products. | SPME fiber coating (e.g., DVB/CAR/PDMS), extraction temperature and time. mdpi.comnih.gov |

Characterization of Transient Species and Reaction Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. bruker.comscielo.org This makes it an invaluable tool for studying reaction mechanisms that involve radical intermediates. bruker.com The principle of EPR is similar to Nuclear Magnetic Resonance (NMR), but it probes the magnetic moments of electrons instead of nuclei. bruker.com In the context of reactions involving this compound, EPR can be used to directly detect and identify any radical species that are formed, providing insight into the reaction pathways. bruker.combruker.com However, many biologically relevant radicals have very short lifetimes, which can make direct detection challenging. nih.gov To overcome this, spin trapping agents can be used. These compounds react with the transient radicals to form more stable radical adducts that can be detected and characterized by EPR. nih.gov

| Parameter | Information Provided |

| g-factor | Helps in the identification of the radical species. |

| Hyperfine coupling constants | Provide information about the structure and electronic environment of the radical. |

| Signal intensity | Can be used to quantify the concentration of the radical species. bruker.com |

| Linewidth | Gives insights into the dynamics and interactions of the radical. scielo.org |

Sample Preparation and Derivatization Strategies for Analytical Enhancement

Effective sample preparation is often a critical step to enhance the analytical detection of compounds like this compound, especially when dealing with complex matrices or when the analyte has poor chromatographic properties. Derivatization is a common strategy employed to improve the volatility and/or detectability of an analyte for GC-based methods. thermofisher.com

For compounds containing active hydrogen atoms, such as the hydroxyl group in this compound, silylation is a frequent derivatization approach. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of chlorotrimethylsilane (B32843) and methanol (B129727) can be used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. nih.gov This process increases the volatility and thermal stability of the compound, leading to improved peak shape and sensitivity in GC-MS analysis. nih.gov

Another strategy involves derivatization to enhance detection by mass spectrometry. For instance, thiols can be derivatized with reagents like 4,4'-dithiodipyridine (DTDP) to form stable derivatives that can be readily analyzed by LC-MS/MS, often with increased sensitivity. mdpi.com While this compound is a thiol analogue, similar derivatization strategies targeting the hydroxyl group could be explored to improve its analytical characteristics.

Solid Phase Extraction (SPE) is a widely used sample cleanup and concentration technique. mdpi.commdpi.com For the analysis of this compound in complex samples, an appropriate SPE sorbent can be used to isolate the analyte from interfering matrix components, followed by elution with a suitable solvent before instrumental analysis. mdpi.com

| Strategy | Purpose | Example Reagents/Methods | Analytical Benefit |

| Silylation | Increase volatility and thermal stability for GC analysis. nih.gov | Chlorotrimethylsilane/methanol, BSTFA. nih.gov | Improved chromatographic peak shape and sensitivity. |

| Derivatization for MS | Enhance ionization efficiency and sensitivity in MS detection. mdpi.com | 4,4'-dithiodipyridine (DTDP) for related thiol compounds. mdpi.com | Lower limits of detection. mdpi.com |

| Solid Phase Extraction (SPE) | Sample cleanup and concentration. mdpi.commdpi.com | C18 or other suitable sorbents. sigmaaldrich.com | Removal of matrix interferences, analyte enrichment. |

Chemical Kinetics and Equilibria Involving 2 Methylthiophen 3 Ol

Determination of Reaction Rate Laws and Kinetic Parameters

The rate law for a chemical reaction is a mathematical expression that links the rate of the reaction to the concentrations of the reactants. For a reaction involving 2-Methylthiophen-3-ol, the rate law must be determined experimentally. It takes the general form:

Rate = k[this compound]m[Reactant B]n

Here, 'k' is the rate constant, a value specific to the reaction at a given temperature. The exponents 'm' and 'n' are the reaction orders with respect to each reactant and indicate how the concentration of that reactant affects the reaction rate. acs.org These orders are not necessarily equal to the stoichiometric coefficients in the balanced chemical equation and must be found by analyzing experimental data. acs.org

One common method for determining reaction orders is the method of initial rates. This involves measuring the initial reaction rate at various starting concentrations of the reactants. For instance, in the oxidation of a thiophene (B33073) derivative, kinetic studies would involve varying the initial concentrations of the thiophene and the oxidizing agent to observe the impact on the rate. acs.orgnih.gov

Table 1: Hypothetical Initial Rate Data for the Oxidation of this compound

| Experiment | Initial [this compound] (M) | Initial [Oxidant] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁵ |

Kinetic parameters, such as the activation energy (Ea), can be determined by studying the reaction rate at different temperatures. Research on the bromination of various thiophene derivatives has utilized this approach to determine Arrhenius activation energies for each compound.

Elucidation of Complex Reaction Mechanisms

Many reactions involving thiophene derivatives proceed through complex, multi-step mechanisms. nih.gov For example, the synthesis of this compound from 3-chloro-2-methylthiophene (B94582) via nucleophilic aromatic substitution is known to have significant kinetic barriers, reacting sluggishly and requiring harsh conditions like prolonged reflux. This suggests a high activation energy for the rate-determining step.

Theoretical studies on the reaction of the related compound, 2-methylthiophene (B1210033), with molecular oxygen have identified two primary mechanisms: direct hydrogen abstraction and an addition/elimination pathway. nih.govacs.org The reaction with ground-state triplet oxygen was found to have high energy barriers, suggesting it is only significant at high temperatures. nih.govacs.org Conversely, the reaction with singlet oxygen through a [4+2] cycloaddition to form an endoperoxide is a more favorable channel. nih.govacs.org Such computational studies are crucial for mapping potential energy surfaces and identifying intermediates and transition states.

The oxidation of thiophenes catalyzed by methyltrioxorhenium(VII) demonstrates a stepwise mechanism. nih.gov The thiophene is first oxidized to a sulfoxide (B87167), which is then further oxidized to a sulfone. acs.orgnih.gov Kinetic analysis revealed that introducing electron-donating groups (like the methyl group in this compound) increases the rate of the first oxidation step (sulfide to sulfoxide). nih.gov This is consistent with a mechanism where the nucleophilic sulfur atom attacks an electrophilic oxygen on the catalyst complex. nih.gov

Investigation of Chemical Equilibrium in Systems with this compound

Chemical equilibrium is a dynamic state where the rates of the forward and reverse reactions are equal. libretexts.org Le Chatelier's Principle states that if a change of condition is applied to a system in equilibrium, the system will shift in a direction that counteracts the change. numberanalytics.comsavemyexams.comebsco.com

For any reversible reaction involving this compound, altering the concentration of a reactant or product will shift the equilibrium to re-establish the equilibrium constant (K). savemyexams.comchemguide.co.uk A significant equilibrium for this compound is the tautomerism between the enol form (this compound) and the keto form (2-methylthiophen-3(2H)-one). rsc.orgresearchgate.net

This compound (enol) ⇌ 2-Methylthiophen-3(2H)-one (keto)

If the concentration of the enol form is increased, the equilibrium will shift to the right, producing more of the keto tautomer. Conversely, if a reagent is added that selectively removes the keto form, the equilibrium will shift to the left to replenish it. chemguide.co.uk

The effect of temperature on equilibrium depends on the enthalpy change (ΔH) of the reaction.

Endothermic Reactions (ΔH > 0): Heat is absorbed, acting as a reactant. Increasing the temperature will shift the equilibrium to the right, favoring the products. wur.nl

Exothermic Reactions (ΔH < 0): Heat is released, acting as a product. Increasing the temperature will shift the equilibrium to the left, favoring the reactants. chemguide.co.uk

For a hypothetical synthesis of this compound that is exothermic, a lower temperature would favor a higher yield of the product. However, kinetics must also be considered, as lower temperatures lead to slower reaction rates. savemyexams.com Therefore, industrial processes often use a compromise temperature to balance yield and rate.

Changes in pressure primarily affect equilibria involving gases. numberanalytics.com According to Le Chatelier's principle, an increase in pressure will shift the equilibrium position to the side with fewer moles of gas. mdpi.com While this compound is a liquid under standard conditions, it can be involved in gas-phase reactions at elevated temperatures, such as decomposition or synthesis from gaseous precursors. wur.nlliverpool.ac.uk

Consider the hypothetical gas-phase decomposition:

2 C₅H₆OS(g) ⇌ C₁₀H₁₀S₂(g) + H₂(g)

In this example, there are 2 moles of gas on the reactant side and 2 moles of gas on the product side. Therefore, a change in pressure would have no effect on the position of this particular equilibrium. mdpi.com If the reaction were instead:

C₅H₆OS(g) ⇌ C₄H₄S(g) + CH₂O(g)

Here, 1 mole of gaseous reactant produces 2 moles of gaseous products. An increase in pressure would shift the equilibrium to the left, favoring the reactant, this compound. mdpi.com

Table 2: Summary of Le Chatelier's Principle on a Hypothetical Reversible Reaction

| Change | Effect on Equilibrium Position |

| Concentration | |

| Increase [Reactant] | Shifts Right (towards products) |

| Increase [Product] | Shifts Left (towards reactants) |

| Temperature | |

| Increase T (Exothermic) | Shifts Left (towards reactants) |

| Increase T (Endothermic) | Shifts Right (towards products) |

| Pressure (Gases) | |

| Increase P | Shifts to side with fewer moles of gas |

| Decrease P | Shifts to side with more moles of gas |

Effects of Temperature on Endothermic and Exothermic Equilibrium Shifts

Principles of Mass Action in Homogeneous and Coexisting Phases

The Law of Mass Action states that for a reversible reaction at equilibrium and a constant temperature, a specific ratio of reactant and product concentrations has a constant value, known as the equilibrium constant (K). libretexts.org

For a general homogeneous reaction in the liquid phase, such as the tautomerism of this compound:

aA + bB ⇌ cC + dD

The equilibrium constant expression is:

Studies on hydroxythiophenes show that they exist in a solvent-dependent equilibrium with their ketone tautomers. rsc.orgresearchgate.net The position of this equilibrium, and thus the value of Kc, changes with the polarity of the solvent. wuxiapptec.comirb.hr

For reactions involving coexisting phases (heterogeneous equilibria), the concentrations of pure solids and liquids are considered constant and are omitted from the equilibrium expression. For example, if this compound were synthesized using a solid catalyst:

Reactant(aq) + Catalyst(s) ⇌ this compound(aq)

The equilibrium expression would only include the aqueous species:

This principle is fundamental to quantifying the composition of a reaction mixture once it has reached a state of dynamic balance. libretexts.org

Relationship between Reaction Rates and Equilibrium Constants

For any reversible chemical process, a state of dynamic equilibrium is reached when the rate of the forward reaction equals the rate of the reverse reaction. chemguide.co.uk The relationship between the kinetics (reaction rates) and the equilibrium state is quantified by the equilibrium constant (K). The equilibrium constant is defined as the ratio of the rate constant for the forward reaction (k_f) to the rate constant for the reverse reaction (k_r). libretexts.org

K = k_f / k_r libretexts.org

This principle is directly applicable to the primary equilibrium involving this compound: the keto-enol tautomerization. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.orgleah4sci.com this compound, the 'enol' form, exists in equilibrium with its 'keto' tautomer, 2-methyltetrahydrothiophen-3-one.

The interconversion can be catalyzed by acids or bases. chemistrysteps.comscienceinfo.com A catalyst increases the rates of both the forward and reverse reactions to the same extent by providing an alternative reaction pathway with a lower activation energy. chemguide.co.uk Consequently, while a catalyst allows the system to reach equilibrium much faster, it does not alter the value of the equilibrium constant or the position of the equilibrium. chemguide.co.uk

The table below illustrates the conceptual relationship between reaction rates and the equilibrium constant for the tautomerization of this compound.

| Condition | Forward Rate Constant (k_f) (s⁻¹) | Reverse Rate Constant (k_r) (s⁻¹) | Equilibrium Constant (K = k_f / k_r) |

| Uncatalyzed | 1.0 x 10⁻⁵ | 4.0 x 10⁻³ | 2.5 x 10⁻³ |

| Acid-Catalyzed | 2.5 x 10⁻² | 1.0 x 10¹ | 2.5 x 10⁻³ |

| Base-Catalyzed | 5.0 x 10⁻¹ | 2.0 x 10² | 2.5 x 10⁻³ |

| This table presents hypothetical, illustrative data to demonstrate the principle that the equilibrium constant K remains unchanged even as the forward and reverse rate constants (k_f and k_r) are increased by catalysis. |

Thermodynamic Aspects of Reactions and Equilibria

The spontaneity and position of equilibrium for a chemical reaction are governed by thermodynamic principles, primarily the change in Gibbs free energy (ΔG). The Gibbs free energy combines the effects of enthalpy (ΔH), a measure of the heat change in a reaction, and entropy (ΔS), a measure of the change in disorder, at a specific temperature (T). savemyexams.com The relationship is expressed by the equation:

ΔG = ΔH - TΔS studymind.co.uk

The standard Gibbs free energy change (ΔG°) is directly related to the equilibrium constant (K) of a reaction:

ΔG° = -RT ln(K)

Where R is the molar gas constant and T is the temperature in Kelvin. A negative ΔG° corresponds to a K value greater than 1, indicating that the products are favored at equilibrium. Conversely, a positive ΔG° corresponds to a K value less than 1, meaning reactants are favored. hawaii.edu

For the keto-enol tautomerization of this compound, the thermodynamic stability of each tautomer determines the equilibrium position. In most simple aldehyde and ketone systems, the keto form is significantly more stable than the enol form, primarily because the carbon-oxygen double bond (C=O) is thermodynamically stronger than a carbon-carbon double bond (C=C). leah4sci.com However, in cyclic systems like hydroxythiophenes, factors such as aromaticity and intramolecular interactions can influence the relative stabilities. mdpi.com Computational studies using methods like Density Functional Theory (DFT) are often employed to calculate the thermodynamic properties and predict the favored tautomer. researchgate.net

The thermodynamic parameters dictate the position of the equilibrium. For the tautomerization reaction shown below, the keto form is generally expected to be more stable.

This compound (enol) ⇌ 2-Methyltetrahydrothiophen-3-one (keto)

The following table provides a set of plausible thermodynamic data for this equilibrium, illustrating that the reaction is typically exergonic (product-favored).

| Parameter | Symbol | Illustrative Value | Implication |

| Standard Enthalpy Change | ΔH° | -15 kJ/mol | The reaction is exothermic. |

| Standard Entropy Change | ΔS° | -10 J/mol·K | The keto form is slightly more ordered. |

| Standard Gibbs Free Energy Change (at 298K) | ΔG° | -12 kJ/mol | The keto form is thermodynamically favored at equilibrium. |

| Equilibrium Constant (at 298K) | K | ~125 | The concentration of the keto form is significantly higher than the enol form at equilibrium. |

| This table contains illustrative data based on general principles of keto-enol equilibria. Actual experimental or computational values may vary. |

The kinetic feasibility of the reaction is determined by the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. uobaghdad.edu.iq Even if a reaction is thermodynamically favorable (negative ΔG), it may occur very slowly if the activation energy is high. mdpi.com

Applications of 2 Methylthiophen 3 Ol As a Synthetic Building Block and in Functional Materials

Advanced Organic Synthesis

In the field of organic synthesis, 2-Methylthiophen-3-ol serves as a valuable precursor for constructing intricate molecular frameworks and for developing new chemical entities with potential applications in various scientific domains.

Precursor for Complex Molecular Architectures

The unique arrangement of functional groups on the thiophene (B33073) ring of this compound makes it an ideal starting material for the synthesis of more complex molecules. Its structure allows for a variety of chemical transformations, enabling chemists to build elaborate molecular architectures. The reactivity of the hydroxyl group and the potential for functionalization of the thiophene ring provide multiple pathways for creating diverse and complex structures. This capability is crucial for the development of new compounds with tailored properties.

For instance, the hydroxyl group can be a handle for introducing various other functional groups or for linking the thiophene unit to other molecular fragments. The thiophene ring itself can undergo electrophilic substitution reactions, further expanding the range of possible derivatives. This versatility has led to its use in the synthesis of compounds with potential applications in medicinal chemistry and other areas of chemical research.

Functionalization for the Development of Novel Chemical Entities

The functionalization of this compound is a key strategy for the creation of novel chemical entities. Late-stage functionalization, in particular, is a powerful approach for diversifying molecular structures and improving their physicochemical or biological activities. acs.org This process involves modifying a complex molecule in the later stages of its synthesis, which can significantly accelerate the development of new compounds. acs.org

Various methods can be employed to functionalize this compound, including oxidation, reduction, and substitution reactions. Oxidation can lead to the formation of sulfoxides and sulfones, while reduction can yield thiol derivatives. Electrophilic substitution reactions allow for the introduction of a wide range of functional groups onto the thiophene ring. These functionalization strategies are instrumental in the design and synthesis of new molecules with specific properties and potential applications.

| Reaction Type | Products | Significance |

| Oxidation | Sulfoxides, Sulfones | Introduces new functional groups, modifies electronic properties. |

| Reduction | Thiol derivatives | Provides a different reactive handle for further synthesis. |

| Substitution | Various substituted thiophenes | Allows for the introduction of a wide array of functionalities. |

Materials Science

In materials science, this compound is utilized for its potential to enhance the properties of polymer systems, particularly in the development of conductive materials.

Incorporation into Conductive Polymer Systems

The incorporation of this compound into polymer matrices is a strategy to create materials with improved electrical and thermal properties. Thiophene-based polymers, such as poly(3-methylthiophene), are known for their electrical conductivity. kpi.ua The inclusion of this compound can further modify and enhance these properties.

Enhancement of Electrical Conductivity

The presence of the hydroxyl group in this compound may affect the morphology and electronic structure of the polymer, potentially leading to more efficient charge transport. For example, it could influence the packing of the polymer chains and the delocalization of electrons, both of which are crucial for high conductivity. nih.gov Studies on similar thiophene derivatives have demonstrated that modifications to the thiophene ring can significantly impact the electrical properties of the corresponding polymers. cmu.edu

Improvement of Thermal Stability in Polymer Matrices

The incorporation of this compound can also contribute to the thermal stability of polymer matrices. The thermal stability of a polymer is its ability to resist degradation at high temperatures. Enhancing this property is critical for the application of polymers in electronic devices and other areas where they may be exposed to heat. mdpi.comnih.gov

Catalytic Roles in Chemical Transformations

Research into the catalytic applications of this compound has highlighted its potential, particularly in the domain of oxidative processes. The inherent reactivity of the compound, stemming from its sulfur-containing heterocyclic structure, makes it a candidate for facilitating chemical reactions, especially those involving molecular oxygen.

Detailed investigations have shown that this compound can function as a catalyst or a co-catalyst to enhance both the rate and selectivity of certain reactions. Its effectiveness in promoting oxidation reactions under mild conditions has been noted as a significant finding. This characteristic is particularly valuable in the context of developing "green" chemical processes, which aim to minimize environmental impact by using less energy and avoiding harsh reaction conditions.

The mechanism of its catalytic action is understood to be linked to its unique molecular structure, where the sulfur atom plays a critical role. While the precise pathways are a subject of ongoing investigation, the compound's ability to interact with various molecular targets is a key aspect of its function. In catalytic cycles, it may facilitate the activation of oxidants like molecular oxygen, enabling the transformation of a substrate.

While extensive, detailed research findings on a broad range of specific catalytic applications are limited in publicly available literature, the compound's efficacy in promoting oxidation has been established. A case study noted its effectiveness in this area, underscoring its potential for greener synthetic routes. The data below represents the type of findings expected from studies on the catalytic performance of this compound in such oxidation reactions.

Table 1: Representative Data for Catalytic Oxidation Promoted by this compound Note: The following data is illustrative of typical findings in catalytic research, based on general descriptions of the compound's activity. Specific performance metrics would be dependent on the actual substrates and detailed experimental conditions.

The compound's own chemical reactivity includes susceptibility to oxidation, where it can be transformed into sulfoxides and sulfones. This suggests that in a catalytic cycle, the thiophene sulfur atom could be involved in redox processes, being oxidized and subsequently regenerated to its active state.

Q & A

Q. What are the key experimental steps for synthesizing 2-Methylthiophen-3-ol derivatives under mild conditions?

The synthesis involves reacting methyl 2-mercaptobenzoate with α-bromoacetophenone in methanol, catalyzed by potassium hydroxide. The reaction proceeds in two phases:

- Step 1: Stir at room temperature (1–2 hours) to initiate nucleophilic substitution.

- Step 2: Heat to 60°C (4–5 hours) to promote cyclization and tautomer stabilization.

Work-up includes precipitation by pH adjustment to 7 and purification via vacuum filtration, yielding >80% purity. This method minimizes harsh conditions and ensures scalability for structural analogs .

Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?

- X-ray crystallography: Resolve crystal structures to validate bond angles and molecular packing (e.g., benzo[b]thiophen-3-ol derivatives in Acta Crystallographica reports) .

- NMR spectroscopy: Identify tautomeric forms (enol vs. keto) via characteristic shifts (e.g., 13 ppm for enolic 3-OH, 4.5–5.5 ppm for keto H-2 protons) .

Q. What safety protocols are recommended for handling thiophen derivatives in the lab?

- Exposure controls: Use fume hoods for volatile steps (e.g., solvent evaporation).

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Hygienic measures: Avoid contact with food/beverages and store separately from reactive agents .

Advanced Research Questions

Q. How does tautomerism in this compound derivatives influence their biological activity, and how can this be methodologically addressed?

- Impact: Enolic tautomers may enhance hydrogen-bonding interactions (e.g., with enzyme active sites), while keto forms could alter solubility.

- Analytical strategies:

- Use variable-temperature NMR to track tautomeric equilibria.

- Compare bioactivity assays (e.g., MAO inhibition) of isolated tautomers .

Q. How can contradictions in spectroscopic data due to tautomeric mixtures be resolved?

- Controlled crystallization: Isolate single tautomers via solvent recrystallization (e.g., hot methanol washes) .

- Computational modeling: Predict dominant tautomers using DFT calculations to correlate with observed NMR shifts .

Q. What environmental monitoring strategies are suitable for detecting volatile thiophen derivatives in atmospheric studies?

Q. How do structural modifications (e.g., methyl or aryl substitutions) affect the reactivity of this compound in heterocyclic hybrid synthesis?

- Substitution effects: Electron-donating groups (e.g., methyl) stabilize enolic forms, while electron-withdrawing groups (e.g., nitro) favor keto tautomers.

- Methodological validation: Use Hammett plots to correlate substituent effects with reaction rates in triazole hybrid syntheses .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields or tautomer ratios for this compound derivatives?

- Reproducibility checks: Validate reaction conditions (e.g., solvent purity, temperature gradients).

- Cross-lab validation: Collaborate to standardize analytical methods (e.g., NMR integration protocols for tautomer quantification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.